molecular formula C23H26N2O6 B2551835 3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-18-8

3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No. B2551835
CAS RN: 883086-18-8
M. Wt: 426.469
InChI Key: DSYFWBKAOMXOTD-UHFFFAOYSA-N
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Description

The compound "3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)" is a derivative of bis-hydroxy-1,6-dimethylpyridin-2(1H)-one, which is a class of compounds known for their potential applications in various fields such as dyes, pigments, and indicators due to their color-changing properties under different conditions . The presence of the dimethoxyphenyl group suggests potential for increased molecular interactions and complexity in its chemical behavior.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives is catalyzed by urea in aqueous media under ultrasound, yielding high product percentages . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar condensation approach could be employed, possibly involving aromatic aldehydes and a dimethylpyridin-2(1H)-one derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray crystallography and computational methods such as Density Functional Theory (DFT). For example, the 3D structure of 5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) was confirmed by single-crystal X-ray structure determination, and its molecular structure was calculated using DFT, showing good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of "3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)".

Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as oxidation to form quinones, which exhibit distinct colored states under different pH conditions . The presence of hydroxy and methoxy groups could also facilitate hydrogen bonding and other intermolecular interactions, potentially influencing its reactivity and the types of reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. For instance, the non-centrosymmetric topology and "propeller" conformation of bis-(3,5-dimethyl-4-hydroxyphenyl)(phenyl)methane affect its hydrogen bonding interactions and its behavior as a leuco-dye . Similarly, the electronic spectra, NMR chemical shifts, and molecular electrostatic potential (MEP) of related compounds have been calculated to predict reactive sites and intramolecular charge transfer interactions . These methods could be applied to the compound of interest to gain insights into its physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization of Complex Organic Compounds

  • Polyimides and Polyesters with Advanced Properties : Research on the synthesis of novel polyimides and polyesters has shown advancements in materials science, particularly in creating materials with specific thermal, mechanical, and optical properties. For example, new polyimides synthesized from aromatic dianhydrides and diamines display excellent thermal stability, solubility in aprotic solvents, and potentially low dielectric constants, making them suitable for applications in electronics and as advanced materials for structural components (Xiaolong Wang et al., 2006).

  • Conducting Polymers from Pyrrole Derivatives : A study on derivatized bis(pyrrol-2-yl) arylenes demonstrates the potential of these compounds to form conducting polymers through electrochemical polymerization. These polymers exhibit low oxidation potentials and high stability in their conducting forms, suggesting their use in electronic devices (G. Sotzing et al., 1996).

  • Photoluminescent Materials for Organic LEDs : The synthesis and fluorescence properties of bis-(2,4,5-trisubstitutedoxazoles) indicate their potential as organic light-emitting diode (OLED) materials. These compounds exhibit strong fluorescence in the blue light spectrum, making them candidates for use in display technologies and lighting applications (Sha Hong-bin, 2010).

properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-12-9-16(26)20(22(28)24(12)3)19(15-8-7-14(30-5)11-18(15)31-6)21-17(27)10-13(2)25(4)23(21)29/h7-11,19,26-27H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYFWBKAOMXOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-((2,4-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

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